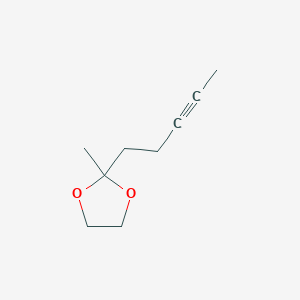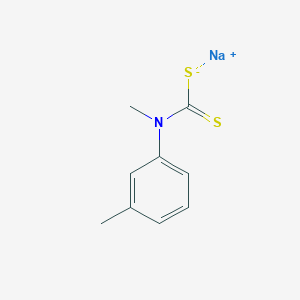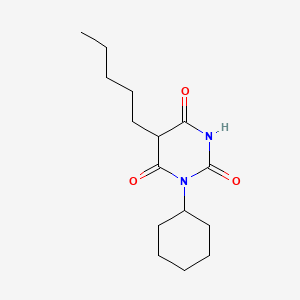
1-Cyclohexyl-5-pentylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-5-pentylbarbituric acid is a barbiturate derivative with the molecular formula C15H24N2O3 and a molecular weight of 280.36 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and have been used in medicine for their sedative and hypnotic properties. This particular compound is characterized by the presence of a cyclohexyl group and a pentyl chain attached to the barbituric acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-5-pentylbarbituric acid typically involves the condensation of cyclohexylurea with diethyl malonate, followed by alkylation with pentyl bromide. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation and alkylation reactions. The final product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may include distillation, crystallization, and filtration to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-5-pentylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted barbiturates with different functional groups.
Applications De Recherche Scientifique
1-Cyclohexyl-5-pentylbarbituric acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other barbiturate derivatives.
Biology: Studied for its effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its sedative and anticonvulsant properties.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-5-pentylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative and hypnotic effects. Additionally, the compound may inhibit the release of excitatory neurotransmitters, further contributing to its depressant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-Cyclohexyl-5-pentylbarbituric acid include:
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Secobarbital: Another barbiturate used for its sedative and hypnotic effects.
Amobarbital: Known for its use in the treatment of insomnia and anxiety.
Uniqueness
This compound is unique due to its specific structural features, including the cyclohexyl and pentyl groups. These structural modifications can influence its pharmacokinetic and pharmacodynamic properties, potentially offering distinct therapeutic advantages over other barbiturates .
Propriétés
Numéro CAS |
844-02-0 |
|---|---|
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
1-cyclohexyl-5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H24N2O3/c1-2-3-5-10-12-13(18)16-15(20)17(14(12)19)11-8-6-4-7-9-11/h11-12H,2-10H2,1H3,(H,16,18,20) |
Clé InChI |
OYASNZKXMOQVFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


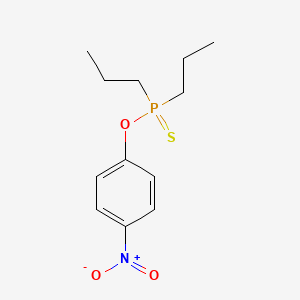

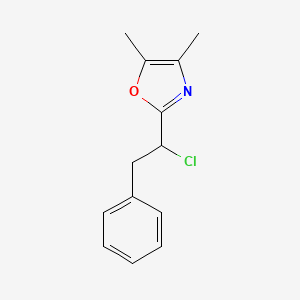
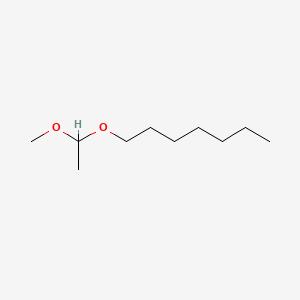
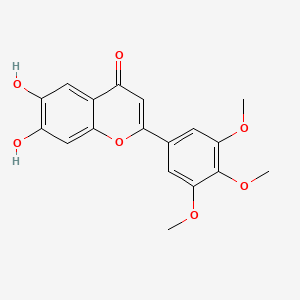

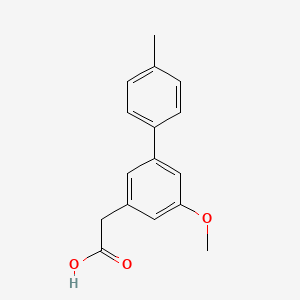
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)

![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
